molecular formula C20H32O3 B10795335 20-Hydroxyarachlidonic acid

20-Hydroxyarachlidonic acid

Cat. No.: B10795335
M. Wt: 320.5 g/mol
InChI Key: NNDIXBJHNLFJJP-LOQMXVOYSA-N
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Description

IUPAC Nomenclature and Systematic Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) name for 20-hydroxyarachidonic acid is (5Z,8Z,11Z,14Z)-20-hydroxyicosa-5,8,11,14-tetraenoic acid. This systematic designation specifies:

  • Carbon chain length : A 20-carbon backbone (icosa- prefix).
  • Double bond positions : Four cis-configured double bonds at positions 5, 8, 11, and 14 (5Z,8Z,11Z,14Z).
  • Functional groups : A carboxylic acid group at carbon 1 and a hydroxyl group at carbon 20.

The ω-terminal hydroxylation pattern classifies it as an omega-hydroxy fatty acid, distinguishing it from mid-chain hydroxyeicosatetraenoic acids (HETEs).

Molecular Formula and Stereochemical Configuration

The molecular formula of 20-hydroxyarachidonic acid is C~20~H~32~O~3~ , with a molecular weight of 320.47 g/mol . Key stereochemical features include:

Property Value Source
Double bond geometry All cis (Z-configuration)
Hydroxyl group position C-20
Carboxylic acid position C-1

The tetraene system (5Z,8Z,11Z,14Z) creates a bent conformation, while the terminal hydroxyl group introduces polarity at the ω-end.

Structural Isomerism and Conformational Analysis

20-Hydroxyarachidonic acid exhibits positional isomerism relative to other HETEs (e.g., 5-HETE, 12-HETE). Unlike these isomers, its hydroxyl group resides at the terminal carbon, preventing cyclization or epoxide formation.

Conformational flexibility arises from:

  • Rotation about single bonds : The C5–C6 and C14–C15 single bonds allow torsional flexibility in the polyunsaturated chain.
  • Hydrogen bonding : The C-20 hydroxyl group forms intramolecular hydrogen bonds with the carboxylic acid group in certain solvent environments.

Computational models predict a helical twist in the alkyl chain under physiological conditions, optimizing membrane interactions.

Synonymous Designations and Database Identifiers

This compound is recognized under multiple synonyms and registry numbers across chemical databases:

Identifier Type Value Source
Common name 20-HETE
CAS Registry Number 79551-86-3
PubChem CID 16061123 (deuterated form)
Lipid Maps ID LMFA03010020
CHEBI ID 180941

Properties

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(5E,8E,11E,14E)-20-hydroxyicosa-5,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23)/b3-1+,6-4+,9-7+,12-10+

InChI Key

NNDIXBJHNLFJJP-LOQMXVOYSA-N

Isomeric SMILES

C(CC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)O)CCO

Canonical SMILES

C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO

Origin of Product

United States

Preparation Methods

Convergent Synthetic Strategy

The chemical synthesis of 20-HETE employs a convergent approach, combining smaller fragments to construct the 20-hydroxy moiety and the arachidonic acid backbone. A key study demonstrated this using copper-mediated C–C bond formation to assemble methylene-skipped poly-ynes, followed by partial hydrogenation to introduce cis-double bonds. The synthesis begins with terminal alkynes (e.g., compounds 1 , 4 , 7 , 12 ) that undergo sequential coupling reactions to generate intermediates 3 , 6 , 11 , and 16 . These fragments are cross-coupled to form the complete carbon skeleton of 20-HETE (Scheme 1).

Copper-Mediated Alkyne Coupling

Copper-catalyzed reactions enable the formation of carbon-carbon bonds between alkyne fragments. For example, fragment 3 is synthesized from terminal alkyne 1 via Cu(I)-mediated coupling, ensuring regioselectivity and minimizing side reactions. This step is pivotal for constructing the polyunsaturated structure of 20-HETE.

Partial Hydrogenation of Poly-ynes

The reduction of poly-ynes to cis-alkenes is a major challenge due to over-hydrogenation risks. Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is used with additives like pyridine and 2-methyl-2-butene to suppress over-reduction. For instance, hydrogenating compound 17 under these conditions yields the cis-alkene 18 with 43–48% efficiency (Table 1).

Table 1: Partial Hydrogenation of Poly-yne 17 to Alkene 18

Scale (mmol)Reaction Time (h)Yield (%)
0.31843
1.62848

Yield Optimization and Scalability

Scaling the reaction from 0.3 mmol to 1.6 mmol demonstrated consistent yields (Table 1), confirming the method’s robustness. Key factors include strict temperature control (room temperature), H₂ gas pressure (1 atm), and additive ratios (2-methyl-2-butene:MeOH:pyridine = 4:4:1).

Biosynthetic Approaches

P450 Enzyme Systems

While chemical synthesis dominates 20-HETE production, biosynthetic methods using CYP enzymes offer potential alternatives. For example, CYP4A and CYP4F isoforms catalyze ω-hydroxylation of arachidonic acid in vivo. Although no direct biosynthetic protocol for 20-HETE is detailed in the literature, analogous systems for related hydroxy fatty acids (e.g., 10-hydroxy-2-decenoic acid) highlight the feasibility of NAD(P)H-dependent P450 systems.

NAD(P)H Regeneration Challenges

Efficient cofactor regeneration remains a hurdle in enzymatic synthesis. A study on 10-HDA production used glucose dehydrogenase (GDH) to regenerate NAD(P)H, improving conversion rates by 40%. Adapting this to 20-HETE biosynthesis would require optimizing CYP expression in host systems like Escherichia coli or Saccharomyces cerevisiae.

Analytical Validation of Synthetic 20-HETE

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with electrospray ionization (negative ion mode) is the gold standard for quantifying 20-HETE. After saponification and hexane extraction, samples are analyzed using a gradient of ammonium acetate/formic acid in acetonitrile:2-propanol. This method achieves detection limits of 0.1 ng/mL for hydroxy fatty acids.

Gas Chromatography-Flame Ionization Detection (GC-FID)

For total fatty acid profiling, GC-FID of methyl esters (FAMEs) validates the absence of unreacted arachidonic acid. Derivatization with HCl-methanol converts free acids to FAMEs, which are separated on polar capillary columns.

Comparative Analysis of Methods

Chemical vs. Biosynthetic Routes

Chemical synthesis offers higher yields (40–50%) and scalability but requires toxic catalysts (e.g., Lindlar). Biosynthesis, while environmentally friendly, faces challenges in enzyme stability and cofactor recycling.

Industrial Applicability

The chemical method’s scalability makes it preferable for pharmaceutical production, whereas biosynthetic routes are limited to lab-scale research until NAD(P)H regeneration systems are optimized .

Chemical Reactions Analysis

Glucuronidation

  • Enzyme : UDP-glucuronosyltransferases (UGTs).

  • Product : 20-HETE glucuronide, excreted in urine .

  • Significance : Primary route of systemic 20-HETE elimination .

Cyclooxygenase (COX) and Lipoxygenase (LOX) Metabolism

  • COX-mediated : Converts 20-HETE into:

    • 20-hydroxy-PGG₂ and 20-hydroxy-PGH₂ (prostaglandin analogs).

    • 11-hydroperoxy-20-HETE , reduced to 11,20-diHETE .

  • 12-LOX-mediated : Forms 12-hydroperoxy-20-HETE , reduced to 12,20-diHETE .

  • Biological Impact : These metabolites lack platelet-activating effects but retain vasoactive properties (e.g., 20-hydroxy-PGH₂ contracts rat aorta) .

β-Oxidation Chain Shortening

  • Steps :

    • Oxidation to 20-carboxy-HETE via alcohol dehydrogenase .

    • Successive β-oxidation to 18-carboxy-octadecatetraenoic acid and 16-carboxy-hexadecatrienoic acid .

  • Functional Role : Inactivation in most tissues, though 20-carboxy-HETE dilates coronary microvessels in pigs .

Stereochemical Challenges

  • 19-HETE synthesis : Requires precise control to isolate bioactive R-stereoisomer .

Inhibitors and Inducers

Modulator Effect on 20-HETE Example Agents
CYP4A/F inhibitorsReduced synthesisHET0016, DDMS
PPARα agonistsIncreased synthesisClofibrate, Fenofibrate
Glucuronidation blockersIncreased circulating levelsProbenecid (UGT inhibitor)

Competitive Antagonists

  • 6,15,20-HEDE and 6,15,20-HEDGE : Block 20-HETE receptors in vascular smooth muscle .

Species-Specific Variability in Metabolism

Species Dominant CYP Isoforms Key Tissue
HumanCYP4A11, CYP4F2Kidney, Liver
RatCYP4A1, CYP4A2Renal vasculature
MouseCyp4a12a (sex-dependent)Aorta, Heart

Analytical Detection Methods

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for quantifying 20-HETE and its metabolites in plasma/urine .

  • Immunoassays : Used clinically but less specific due to cross-reactivity with structurally similar eicosanoids .

Scientific Research Applications

Vascular Physiology

Role in Vasoconstriction
20-HETE is recognized primarily as an endogenous vasoconstrictor, influencing vascular tone in several organ systems. It is produced by cytochrome P450 enzymes, specifically the CYP4A and CYP4F families, which catalyze the omega-hydroxylation of arachidonic acid.

  • Mechanism of Action : 20-HETE induces vasoconstriction by increasing intracellular calcium levels in vascular smooth muscle cells, leading to membrane depolarization and activation of protein kinase pathways. This process is critical for regulating renal, cerebral, and mesenteric artery tone .
  • Research Findings : Studies have shown that administration of 20-HETE to isolated renal arteries results in a concentration-dependent reduction in vessel diameter, highlighting its role in renal vascular regulation . Additionally, elevated levels of 20-HETE have been implicated in conditions such as hypertension and cerebral vasospasm following subarachnoid hemorrhage .

Cancer Research

Tumor Promotion and Growth
Recent research has identified 20-HETE as a factor in tumor growth and angiogenesis. It has been linked to the proliferation of various cancer cell types and the promotion of angiogenic responses.

  • Mechanism : 20-HETE stimulates cell proliferation and DNA synthesis in vascular smooth muscle and proximal tubule cells. It also enhances the expression and release of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis .
  • Case Studies : Inhibitors of 20-HETE synthesis have demonstrated efficacy in reducing the growth of brain and kidney tumors in animal models. For instance, the selective inhibitor HET0016 has been shown to suppress glioma cell proliferation and tumor growth when combined with other therapeutic agents .

Pain Mechanisms

Involvement in Pain Pathways
Emerging evidence suggests that 20-HETE may play a role in pain signaling pathways, particularly through its interaction with transient receptor potential vanilloid 1 (TRPV1) channels.

  • Research Insights : Activation of TRPV1 by 20-HETE leads to C-fiber activation, contributing to edema formation and pain perception. This finding opens avenues for exploring 20-HETE as a target for pain management strategies .

Data Tables

Application AreaMechanism/EffectKey Findings/References
Vascular PhysiologyVasoconstriction via calcium influx ,
Cancer ResearchPromotes cell proliferation and angiogenesis ,
Pain MechanismsActivates TRPV1 channels leading to pain signaling ,

Mechanism of Action

20-Hydroxyarachidonic acid exerts its effects primarily through the regulation of ion channels and enzymes involved in vascular tone and blood flow. It acts on molecular targets such as potassium channels and protein kinase C, influencing pathways related to vasoconstriction and sodium transport . This regulation is crucial for maintaining blood pressure and kidney function .

Comparison with Similar Compounds

20-HETE vs. 19-Hydroxyeicosatetraenoic Acid (19-HETE)

Parameter 20-HETE 19-HETE
Structure Hydroxyl group at C20 Hydroxyl group at C19
Biosynthetic Pathway CYP4A/F isoforms CYP2C/Epioxygenase pathways
Function Vasoconstriction, hypertension Antagonizes 20-HETE effects
Pathological Role Promotes vascular dysfunction Reduces 20-HETE-induced hypertension
References
  • Key Insight : 19-HETE analogs are therapeutic candidates for counteracting 20-HETE-mediated vascular sensitization and hypertension .

20-HETE vs. 20-Carboxyarachidonic Acid (20-COOH-AA)

Parameter 20-HETE 20-COOH-AA
Structure C20 hydroxylation C20 carboxylation
Metabolic Fate Further oxidized to 20-COOH-AA Terminal oxidation product
Solubility Lipophilic Increased hydrophilicity
Biological Role Proinflammatory, vasoactive Less studied; potential excretion pathway
References

20-HETE vs. Prostaglandins (e.g., PGE2)

Parameter 20-HETE Prostaglandin E2 (PGE2)
Biosynthetic Pathway CYP450 Cyclooxygenase (COX-1/2)
Function Vasoconstriction, sodium retention Vasodilation, pain mediation
Disease Association Hypertension, preeclampsia Inflammation, fever
References

20-HETE vs. 12(S)-Hydroxyeicosatetraenoic Acid (12(S)-HETE)

Parameter 20-HETE 12(S)-HETE
Biosynthetic Pathway CYP450 12-Lipoxygenase (12-LOX)
Function Vascular tone modulation Proinflammatory, chemotaxis
Pathological Role Hypertension, cerebral ischemia Cancer progression, atherosclerosis
References

Role in Pregnancy and Comparative Dynamics with Palmitic Acid

  • 20-HETE in Late Pregnancy: Levels rise in fecal samples, correlating with proinflammatory cytokines (IL-1β, IFN-γ) to prime labor .
Compound Role in Pregnancy Pathological Impact
20-HETE Promotes labor via inflammation Linked to preeclampsia
Palmitic Acid Membrane lipid synthesis Excess causes placental inflammation

Environmental and Toxicological Considerations

  • Microplastic Exposure : In fish, 20-HETE upregulation (6-fold increase) indicates oxidative stress response to environmental toxins .
  • Safety Profile : While AA itself is irritant (skin/eye category 2) , 20-HETE requires storage at −20°C for stability, reflecting its labile nature .

Biological Activity

20-Hydroxyarachidonic acid, commonly referred to as 20-HETE (20-hydroxyeicosatetraenoic acid), is a significant metabolite of arachidonic acid, primarily produced through the action of cytochrome P450 enzymes, particularly from the CYP4A and CYP4F families. This compound plays a crucial role in various biological processes, especially in the cardiovascular and renal systems. Its biological activity encompasses vasoconstriction, modulation of blood flow, involvement in inflammatory responses, and potential implications in various diseases, including hypertension and cancer.

Vascular Effects

20-HETE is recognized for its potent vasoconstrictive properties. It acts on vascular smooth muscle cells by:

  • Increasing intracellular calcium levels : This occurs through the blockade of large-conductance calcium-activated potassium channels and direct activation of L-type calcium channels .
  • Activating signaling pathways : 20-HETE stimulates Rho kinase and mitogen-activated protein (MAP) kinase pathways, contributing to vascular tone regulation .

Table 1: Effects of 20-HETE on Vascular Function

Effect Mechanism Outcome
VasoconstrictionActivation of calcium channelsIncreased vascular resistance
Modulation of blood flowInteraction with nitric oxideAltered perfusion in organs
Thrombosis accelerationEnhancement of von Willebrand factor releaseIncreased platelet adhesion

Renal Function

In the kidneys, 20-HETE plays a pivotal role in regulating sodium transport and renal blood flow. Its production is notably elevated following ischemia-reperfusion injury (IRI), which is a common cause of acute kidney injury (AKI). Research indicates that:

  • 20-HETE analogs can mitigate IRI effects : Lower doses have been shown to reduce plasma creatinine levels and tubular necrosis area post-injury .
  • Regulation of glomerular permeability : 20-HETE reduces albumin permeability in glomeruli, which may protect against proteinuria and glomerular damage in hypertensive models .

Inflammatory Response

The compound also exhibits pro-inflammatory effects. Elevated levels of 20-HETE have been associated with increased inflammation in various tissues. For instance:

  • In animal models, high plasma levels correlate with neurological deterioration following ischemic stroke .
  • In cancer studies, overproduction of 20-HETE has been linked to tumor progression, particularly in breast cancer .

Case Study: Neurological Deterioration Prediction

A multicenter observational study assessed plasma levels of 20-HETE in patients with acute minor ischemic stroke. Findings revealed that:

  • Patients with elevated levels (>1675 pmol/L) had a significantly higher risk of neurological deterioration within ten days post-admission.
  • The study involved 322 patients, with 26.4% experiencing deterioration, highlighting the potential role of 20-HETE as a biomarker for stroke outcomes .

The biological activities of 20-HETE are mediated through several mechanisms:

  • Receptor Interaction : It acts as an antagonist at the prostaglandin H2/thromboxane A2 receptor, influencing platelet aggregation and vascular remodeling .
  • Enzymatic Pathways : The metabolism involves cytochrome P450 enzymes that convert arachidonic acid into various hydroxyeicosatetraenoic acids (HETEs), with 20-HETE being the most studied due to its significant biological effects .
  • Pathophysiological Implications : Dysregulation of 20-HETE production has been implicated in conditions such as hypertension, renal diseases, and certain cancers, suggesting its potential as a therapeutic target .

Table 2: Pathophysiological Implications of Altered 20-HETE Levels

Condition Implication Potential Therapeutic Target
HypertensionIncreased vascular resistanceInhibition of CYP450 pathways
Acute Kidney InjuryEnhanced renal vasoconstrictionUse of 20-HETE analogs
CancerTumor progression through inflammatory pathwaysTargeting HETE synthesis

Q & A

Q. What validated methods are recommended for detecting and quantifying 20-HETE in biological samples (e.g., plasma, urine)?

  • Methodological Answer :
    20-HETE is typically quantified using gas chromatography/negative ion chemical ionization mass spectrometry (GC/NICI-MS) after solid-phase extraction (SPE) and derivatization. For example, Watzer et al. (2000) validated this method for free and glucuronide-conjugated 20-HETE in urine, emphasizing internal standards (e.g., deuterated 20-HETE) to correct for recovery and matrix effects . HPLC with UV/fluorescence detection is an alternative but requires pre-column derivatization for sensitivity. Key validation steps include spike-and-recovery tests, linearity checks (1–100 ng/mL range), and cross-validation with LC-MS/MS .

Q. How do researchers model the role of 20-HETE in vascular tone regulation experimentally?

  • Methodological Answer :
    In vitro models often use isolated arterioles or vascular smooth muscle cells (VSMCs) treated with 20-HETE (10–100 nM) to assess vasoconstriction via calcium flux assays. In vivo, hypertensive rat models (e.g., Dahl salt-sensitive rats) are employed to study 20-HETE’s role in blood pressure regulation. Xu et al. (2002) demonstrated that inhibiting renal 20-HETE synthesis via CYP450 ω-hydroxylase inhibitors (e.g., HET0016) reduces hypertension, requiring careful control of dosing intervals and monitoring of renal function parameters .

Q. What are the best practices for handling 20-HETE in laboratory settings due to its instability?

  • Methodological Answer :
    20-HETE is light- and oxygen-sensitive. Store aliquots in ethanol at −80°C under argon to prevent oxidation. For cell culture experiments, prepare fresh working solutions in serum-free media with antioxidants (e.g., 0.1% BHT). Purity should be confirmed via HPLC (>90%) before use, and degradation monitored using UV absorbance at 235 nm (characteristic of conjugated dienes) .

Q. How can researchers differentiate 20-HETE’s effects from other eicosanoids in inflammatory pathways?

  • Methodological Answer :
    Use selective pharmacological inhibitors:
    • COX inhibitors (e.g., indomethacin) to block prostaglandin synthesis.
    • LOX inhibitors (e.g., zileuton) to suppress leukotriene production.
    • CYP4A/F inhibitors (e.g., HET0016) to specifically target 20-HETE synthesis.
      Combine with siRNA knockdown of CYP4A11/4F2 in cell models to confirm specificity. Parallel quantification of other eicosanoids (e.g., via LC-MS/MS) is critical to rule out cross-talk .

Advanced Research Questions

Q. How should contradictory findings about 20-HETE’s pro- vs. anti-tumor effects be resolved?

  • Methodological Answer :
    Contradictions often arise from context-dependent signaling (e.g., tissue specificity, genetic background). Design studies with:
    • Isogenic cell lines : Compare 20-HETE effects in cancer cells with/without CYP4A/F overexpression.
    • Orthotopic xenografts : Mimic tumor microenvironments to assess paracrine vs. autocrine signaling.
    • Multi-omics integration : Correlate 20-HETE levels with transcriptomic (RNA-seq) and phosphoproteomic data to identify downstream effectors (e.g., MAPK vs. PI3K/AKT activation). Meta-analysis of existing datasets using PRISMA guidelines can clarify contextual factors .

Q. What genetic models are most robust for studying 20-HETE’s physiological roles?

  • Methodological Answer :
    • CYP4A/F knockout mice : These models lack endogenous 20-HETE synthesis but require compensation checks (e.g., upregulated COX-2).
    • Tissue-specific conditional knockouts : Use Cre-lox systems (e.g., Tie2-Cre for endothelial cells) to isolate vascular vs. renal effects.
    • Humanized models : Transgenic mice expressing human CYP4F2 variants (e.g., V433M polymorphism) to study pharmacogenomic interactions. Validate models with urinary 20-HETE excretion rates and vascular reactivity assays .

Q. How can researchers address variability in 20-HETE measurements across laboratories?

  • Methodological Answer :
    Implement harmonized protocols:
    • Standardized pre-analytical steps : Uniform sample collection (e.g., EDTA plasma, snap-frozen), SPE cartridges (e.g., C18), and derivatization reagents.
    • Inter-laboratory ring trials : Share blinded replicates spiked with known 20-HETE concentrations.
    • Reference materials : Use NIST-certified 20-HETE analogs for calibration. Report coefficients of variation (CVs) for intra- and inter-assay precision in supplementary data .

Q. What computational tools are available to model 20-HETE’s interactions with GPCRs or nuclear receptors?

  • Methodological Answer :
    • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to putative receptors (e.g., GPR75). Validate with mutagenesis (e.g., alanine scanning of receptor binding pockets).
    • Network pharmacology : Platforms like STRING or Cytoscape can map 20-HETE’s role in lipid mediator networks. Combine with gene set enrichment analysis (GSEA) of RNA-seq data from treated cells .

Methodological Guidelines from Evidence

  • Experimental Reproducibility : Follow Beilstein Journal guidelines: Detail methods in main text (≤5 compounds) and provide full protocols in supplementary files .
  • Data Contradiction Analysis : Apply Sutherland et al.’s 20 tips for interpreting scientific claims, including scrutiny of study design, blinding, and statistical power .
  • Literature Review : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research gaps, such as 20-HETE’s epigenetic regulation in cancer .

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